4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group, with an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₇H₁₈N₂O₄S (molecular weight: 354.4 g/mol).
Properties
IUPAC Name |
4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-14-5-7-15(8-6-14)24(21,22)19-13-4-9-16-12(11-13)3-10-17(20)18-16/h4-9,11,19H,2-3,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGRSAWYHFLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which can be synthesized through the Biginelli reaction. This reaction involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . The resulting quinoline derivative is then subjected to sulfonation using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural differences and predicted properties of the target compound and its analogs:
Key Observations :
- BE49464’s 2-methylpropyl chain on the tetrahydroquinolinone ring increases molecular weight and lipophilicity (LogP ~3.8), which may enhance membrane permeability but reduce solubility .
- Electronic Properties :
Hypothetical Pharmacological Implications
- Enzyme Inhibition :
- Sulfonamides often act as carbonic anhydrase inhibitors. The ethoxy group’s moderate lipophilicity may balance target binding and pharmacokinetics compared to highly lipophilic analogs like BE49464 .
- Trimethyl substituents (F743-0145) could enhance hydrophobic interactions but reduce solubility, limiting bioavailability .
- Metabolic Stability :
- Ethoxy groups are susceptible to oxidative metabolism (e.g., cytochrome P450), whereas methyl groups in F743-0145 may confer greater metabolic stability .
Biological Activity
4-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structural features, including an ethoxy group and a sulfonamide functional group. Its potential therapeutic applications have garnered interest in various fields of medicinal chemistry, particularly concerning its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.45 g/mol. The structure includes a tetrahydroquinoline core that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N2O4S |
| Molecular Weight | 392.45 g/mol |
| LogP | 2.7258 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 45.871 Ų |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various biological pathways. Preliminary studies suggest that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in the compound enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.
Anticancer Potential
Studies have shown that compounds with similar structures to this compound possess anticancer activity. The tetrahydroquinoline core is believed to play a role in inducing apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of tumor growth.
COX Inhibition
A notable study evaluated the COX inhibitory activity of related compounds and found that certain derivatives exhibited up to 47% inhibition at concentrations around 20 μM compared to celecoxib's 80% inhibition at 1 μM . This suggests that while not as potent as established COX inhibitors, these compounds could still be relevant in inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on the biological activity of sulfonamide derivatives:
- In Vitro Studies : Various in vitro assays have demonstrated the compound's potential to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies highlight its broad-spectrum antimicrobial activity.
- In Vivo Models : Animal models have been used to assess the cardiovascular effects of related sulfonamides. For instance, one study indicated that certain benzenesulfonamides could significantly reduce perfusion pressure and coronary resistance in isolated rat hearts . This suggests potential therapeutic applications in cardiovascular diseases.
- Pharmacokinetic Studies : The pharmacokinetics of related compounds have been evaluated using computational models to predict absorption, distribution, metabolism, and excretion (ADME). These studies help elucidate the compound's bioavailability and therapeutic window.
Q & A
Q. What are the critical steps in synthesizing 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines via the Povarov reaction (e.g., using ethyl glyoxylate and benzylamine derivatives) .
Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. Key Factors :
- Temperature : Exceeding 60°C during sulfonylation risks decomposition .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but may require post-reaction solvent swaps for purification .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
Q. How does the compound’s solubility profile impact formulation for biological assays?
Methodological Answer:
- Solubility :
- Aqueous Buffers : Poor solubility (<0.1 mg/mL in PBS, pH 7.4) necessitates DMSO stock solutions (≤10% v/v) .
- Organic Solvents : High solubility in DMSO, DMF, or ethanol (>50 mg/mL) .
- Stability : Hydrolysis of the ethoxy group occurs at pH <4, requiring neutral buffer storage .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
Methodological Answer: Contradictions (e.g., IC50 variability across studies) may arise from:
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target binding?
Methodological Answer:
- Modification Sites :
- Ethoxy Group : Replace with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions .
- Tetrahydroquinoline Core : Introduce electron-withdrawing groups (e.g., Cl at position 7) to stabilize π-π stacking .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites .
Q. How can synthetic routes be scaled while maintaining high enantiomeric purity?
Methodological Answer:
Q. What experimental designs address stability challenges in long-term storage?
Methodological Answer:
- Degradation Pathways : Photooxidation of the tetrahydroquinoline core and hydrolysis of the sulfonamide .
- Solutions :
- Lyophilization : Store as a lyophilized powder under argon at -20°C .
- Light Protection : Use amber vials and conduct stability studies under ICH Q1A guidelines .
Q. How do researchers reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer: Discrepancies may stem from:
- Cell Membrane Permeability : Use logP calculations (e.g., ~2.5 for this compound) to predict penetration efficiency .
- Metabolic Activation : Pre-incubate compounds with liver microsomes to assess prodrug potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
